molecular formula C18H23FN4O B2378345 4-cyclopropyl-3-(1-(4-fluorobenzyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1797396-50-9

4-cyclopropyl-3-(1-(4-fluorobenzyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2378345
CAS No.: 1797396-50-9
M. Wt: 330.407
InChI Key: UXDHJTYQIKSFOT-UHFFFAOYSA-N
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Description

4-cyclopropyl-3-(1-(4-fluorobenzyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one is a synthetic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-3-(1-(4-fluorobenzyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions using suitable piperidine derivatives.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through alkylation reactions using 4-fluorobenzyl halides.

    Cyclopropyl Group Addition: The cyclopropyl group can be introduced through cyclopropanation reactions involving diazo compounds and alkenes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and triazole moieties.

    Reduction: Reduction reactions can occur at the triazole ring, leading to the formation of dihydrotriazole derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the fluorobenzyl and cyclopropyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under conditions such as reflux or room temperature.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated triazole rings.

    Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

4-cyclopropyl-3-(1-(4-fluorobenzyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-3-(1-(4-fluorobenzyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to modulation of various biological pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4-cyclopropyl-3-(1-benzylpiperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one: Similar structure but lacks the fluorine atom.

    4-cyclopropyl-3-(1-(4-chlorobenzyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one: Contains a chlorine atom instead of fluorine.

    4-cyclopropyl-3-(1-(4-methylbenzyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one: Contains a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 4-cyclopropyl-3-(1-(4-fluorobenzyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its biological activity and therapeutic potential compared to similar compounds.

Properties

IUPAC Name

4-cyclopropyl-5-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O/c1-21-18(24)23(16-6-7-16)17(20-21)14-8-10-22(11-9-14)12-13-2-4-15(19)5-3-13/h2-5,14,16H,6-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDHJTYQIKSFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)CC3=CC=C(C=C3)F)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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